
1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride is a synthetic organic compound It is characterized by the presence of two 4-chlorophenyl groups and an octylamino group attached to an ethanone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride typically involves the following steps:
Formation of the Ethanone Backbone: The ethanone backbone can be synthesized through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Introduction of the 4-Chlorophenyl Groups: The 4-chlorophenyl groups can be introduced through a nucleophilic aromatic substitution reaction.
Attachment of the Octylamino Group: The octylamino group can be attached via a nucleophilic substitution reaction, where an octylamine reacts with the ethanone backbone.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using the above-mentioned reactions, optimized for yield and purity. This might include the use of continuous flow reactors and automated synthesis equipment.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in organic synthesis.
Biology: Potential use in biochemical assays and as a probe for studying biological processes.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride would depend on its specific application. Generally, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting biological pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Bis(4-chlorophenyl)-2-(methylamino)ethanone;hydrochloride
- 1,2-Bis(4-chlorophenyl)-2-(ethylamino)ethanone;hydrochloride
Uniqueness
1,2-Bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride is unique due to the presence of the octylamino group, which may confer distinct physicochemical properties and biological activities compared to its analogs.
Propriétés
Numéro CAS |
5340-89-6 |
|---|---|
Formule moléculaire |
C22H28Cl3NO |
Poids moléculaire |
428.8 g/mol |
Nom IUPAC |
1,2-bis(4-chlorophenyl)-2-(octylamino)ethanone;hydrochloride |
InChI |
InChI=1S/C22H27Cl2NO.ClH/c1-2-3-4-5-6-7-16-25-21(17-8-12-19(23)13-9-17)22(26)18-10-14-20(24)15-11-18;/h8-15,21,25H,2-7,16H2,1H3;1H |
Clé InChI |
WVPNIRFLHISCNO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCNC(C1=CC=C(C=C1)Cl)C(=O)C2=CC=C(C=C2)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


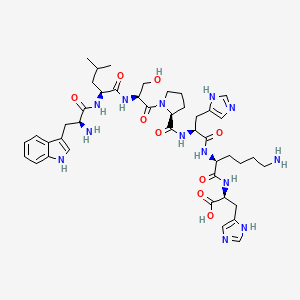

![4-[Methyl(phenylcarbamoyl)amino]-3-nitrobenzene-1-sulfonamide](/img/structure/B15174867.png)
![D-Alanyl-O-{10-[(4-ethylbenzoyl)oxy]decanoyl}-L-serine](/img/structure/B15174868.png)
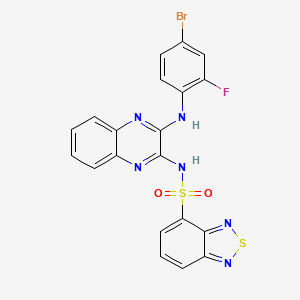
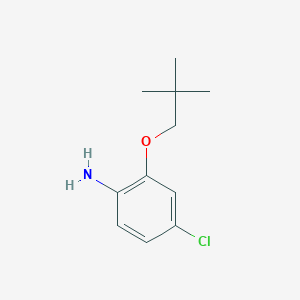

![1,3-Benzenediol, 4-[1-(3,3-diMethylbutyl)-7-(trifluoroMethyl)-1H-indazol-3-yl]-](/img/structure/B15174889.png)
![6H-Dibenzo[b,d]pyran-8-ol,10a-[(4-chlorophenyl)sulfonyl]-1,4-difluoro-6a,7,8,9,10,10a-hexahydro-,(6aS,8R,10aR)-](/img/structure/B15174908.png)
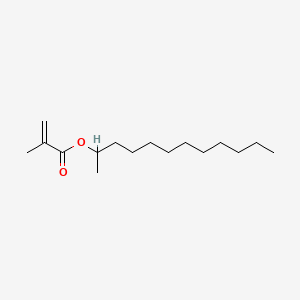

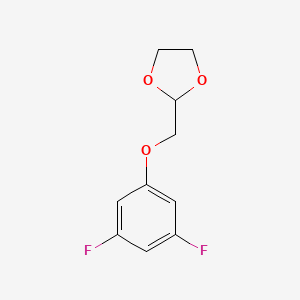
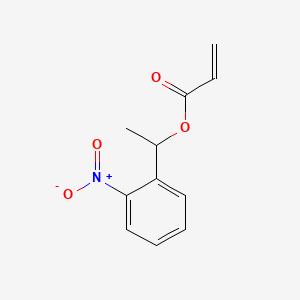
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-3-(4,5-dihydro-1H-imidazol-2-yl)-](/img/structure/B15174937.png)
